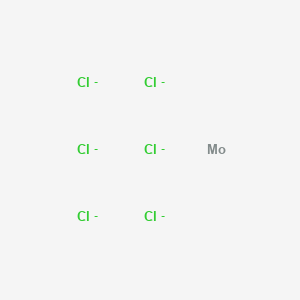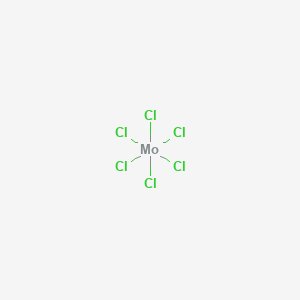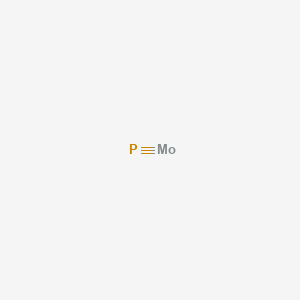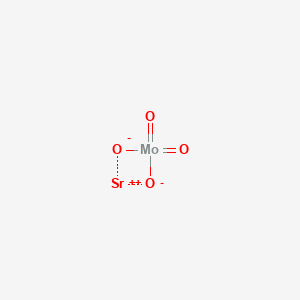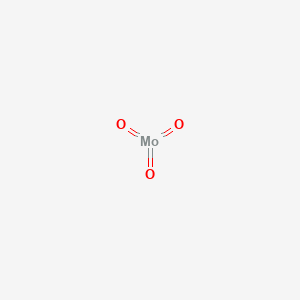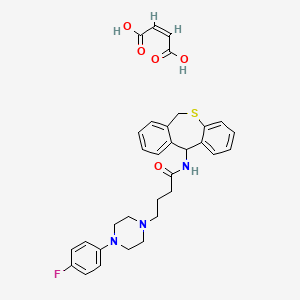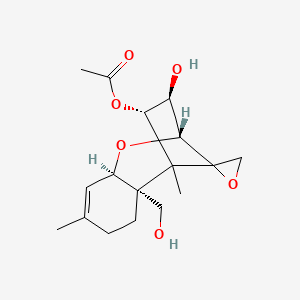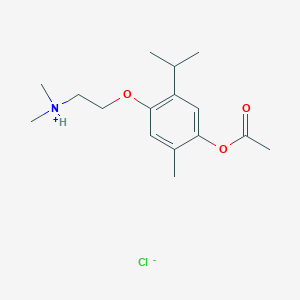
Moxisylyte hydrochloride
Overview
Description
Moxisylyte hydrochloride, also known as thymoxamine, is a specific and orally active alpha-1 adrenergic antagonist. It is primarily used in the treatment of erectile dysfunction and peripheral vascular disorders such as Raynaud’s phenomenon. This compound works by blocking alpha-adrenergic receptors, leading to vasodilation and improved blood flow .
Mechanism of Action
Target of Action
Moxisylyte hydrochloride, also known as thymoxamine, is a specific and orally active α1-adrenergic antagonist . The α1-adrenergic receptors are the primary targets of this compound. These receptors play a crucial role in the regulation of various physiological processes, including vascular resistance and blood pressure.
Mode of Action
This compound acts as a vasodilator and works by competitively blocking the α1-adrenergic receptors . This action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin, or anti-serotonin activity . By blocking these receptors, this compound inhibits the vasoconstrictive action of catecholamines, leading to vasodilation.
Biochemical Pathways
Upon administration, this compound is rapidly hydrolyzed by pseudocholinesterase in plasma and tissues to give the major metabolite deacetyl-thymoxamine . This first metabolite is later demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine . Both of these major metabolites are pharmacologically active.
Pharmacokinetics
This compound is rapidly absorbed after oral administration . Its pharmacokinetic profile is linear in the dose range from 10 to 30 mg for the values of Cmax and AUC . After intravenous administration, the maximal plasma concentration was of 352.8 ng/ml with an AUC of 152.6 mcg h/L . In preclinical trials, the bioavailability was always presented in approximately 10% .
Biochemical Analysis
Biochemical Properties
Moxisylyte hydrochloride acts as a specific alpha-adrenergic blocking agent . Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin, or anti-serotonin activity .
Cellular Effects
This compound has shown to improve peripheral flow in occlusive arterial disease with little effect on blood pressure . There are reports of increases in cutaneous blood flow and skin temperature after local application of this compound .
Molecular Mechanism
This compound gets rapidly hydrolyzed by pseudocholinesterase in plasma and tissues to give the major metabolite deacetyl-thymoxamine . This first metabolite is later demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine . Both of these major metabolites are pharmacologically active .
Temporal Effects in Laboratory Settings
The major elimination route of this compound is via the kidneys . The complete elimination of all the metabolites by urine is of 75% when administered intravenously and 69% when administered orally .
Metabolic Pathways
This compound is rapidly hydrolyzed by pseudocholinesterase in plasma and tissues to give the major metabolite deacetyl-thymoxamine . This first metabolite is later demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of moxisylyte hydrochloride involves several steps, starting with the preparation of the core phenol ether structure. The key steps include:
Formation of the phenol ether: This involves the reaction of a substituted phenol with an alkylating agent under basic conditions.
Esterification: The phenol ether is then esterified using acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.
Quaternization: The final step involves the quaternization of the dimethylamino group using hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the esterification and quaternization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Moxisylyte hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The phenol ether group can be oxidized to form quinones under strong oxidative conditions.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Moxisylyte hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on alpha-adrenergic receptors in various biological systems.
Medicine: Used in the treatment of erectile dysfunction, Raynaud’s phenomenon, and benign prostatic hyperplasia.
Industry: Employed in the formulation of pharmaceutical products for the treatment of vascular disorders
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenergic antagonist used in the treatment of hypertension and benign prostatic hyperplasia.
Terazosin: Similar to prazosin, used for hypertension and urinary retention associated with benign prostatic hyperplasia.
Doxazosin: Also an alpha-1 adrenergic antagonist with similar uses as prazosin and terazosin.
Uniqueness of Moxisylyte Hydrochloride
This compound is unique due to its specific application in the treatment of erectile dysfunction and its rapid onset of action. Unlike other alpha-1 adrenergic antagonists, it is also used for the short-term treatment of Raynaud’s phenomenon, making it a versatile compound in vascular medicine .
Properties
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMTAVOXVTQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023339 | |
| Record name | Moxisylyte | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
371ºC at 760 mmHg | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>47.4 ug/ml | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Moxisylyte is vasodilator that works as a specific alpha-adrenergic blocking agent. Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin or anti-serotonin activity. | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-32-0, 964-52-3 | |
| Record name | Moxisylyte | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxisylyte [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moxisylyte hydrochoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Moxisylyte | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moxisylyte | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXISYLYTE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145ºC | |
| Record name | Moxisylyte | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Moxisylyte hydrochloride, and how does it affect urethral pressure in women with urethral instability?
A1: this compound acts as a selective alpha-1 adrenoceptor blocking agent [, ]. Research suggests that it can significantly reduce both urethral pressure variations and static urethral pressures in women experiencing urethral instability []. While the exact mechanism within the urethra needs further investigation, this effect is likely linked to the relaxation of smooth muscle tissue in the urethra mediated by alpha-1 adrenoceptor blockade.
Q2: Beyond its use in urological contexts, what other therapeutic applications have been investigated for this compound?
A2: Due to its vasodilatory properties, this compound has been explored for its potential in treating conditions related to vascular insufficiency. Studies have investigated its efficacy in improving retinal circulation in patients with diabetes mellitus [, ], as well as its use in addressing vertigo associated with vertebrobasilar insufficiency [].
Q3: Have any studies investigated the potential for drug resistance or cross-resistance with this compound?
A3: To date, there is limited information available regarding the development of drug resistance or cross-resistance specifically related to this compound. Further research is needed to thoroughly understand these aspects of its long-term use.
Q4: What are the key areas where further research on this compound is warranted?
A4: Several areas require further investigation, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


